molecular formula C₆H₁₃NO₃Si B128906 Silatrane CAS No. 283-60-3

Silatrane

Cat. No. B128906
CAS RN: 283-60-3
M. Wt: 174.25 g/mol
InChI Key: XBRVPWBNRAPVCC-UHFFFAOYSA-N
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Description

Silatranes are a class of organosilicon compounds that have garnered significant attention due to their unique structural features and wide range of applications. These compounds are characterized by a silicon atom connected to a nitrogen atom through a pentacoordinate bond, forming part of a larger heterocyclic structure. The interest in silatranes spans various fields, including biology, material science, pharmaceutics, agriculture, and medicine, due to their diverse properties and potential uses .

Synthesis Analysis

The synthesis of silatranes typically involves the reaction of organosilanes with polyols or amines. For instance, a new class of silatranes with all six-membered rings was prepared by reacting organosilanes with tris(2-hydroxy-4,6-dimethylbenzyl)amine or by reacting Si(OMe)4 with the same amine . Optically active silatrane derivatives have been synthesized by reacting optically active triethanolamine derivatives with XSi(OMe)3 . Additionally, silatrane complexes can be synthesized by the direct reaction of SiO2 and trialkanolamines, which are explored as ceramic precursors via hydrolytic sol-gel processing .

Molecular Structure Analysis

The molecular structure of silatranes is intriguing due to the variation of the Si-N bond length based on the axial substituent of Si. X-ray analysis and theoretical studies have provided insights into the structural aspects of silatranes. For example, the Si-N distances in a series of silatranes were found to vary significantly depending on the exocyclic substituent, with a range of 2.745(4) Å to 2.025(4) Å . The molecular mechanics calculations of optically active silatrane derivatives also indicated that the substituents exist in the equatorial position, which is consistent with X-ray analysis .

Chemical Reactions Analysis

Silatranes exhibit a variety of chemical behaviors due to their unique structures. The reactivity of silatranes has been explored in the context of their potential as ligands for metal complex structures. For instance, 1-(3-aminopropyl)silatrane was synthesized and reacted with various aldehydes and metal salts to form new derivatives . Novel 1,2,3-triazole based silatranes were synthesized using a "click silylation" approach, which resulted in compounds that are more hydrolytically stable than their open chain analogues . Furthermore, silatranes with urea functionality were synthesized through nucleophilic addition of amines to isocyanatopropyltriethoxysilane, followed by transesterification with triethanolamine10.

Physical and Chemical Properties Analysis

The physical and chemical properties of silatranes are influenced by the hypervalent X-Si≡N bond. This bond plays a decisive role in the physicochemical and spectroscopic characteristics of silatranes . For example, the gas-phase electron diffraction study of methyl silatrane revealed a Si-N distance that indicates essentially no dative bonding between Si and N in the gas phase, which contrasts with the solid-state result showing a dative bond . The sol-gel processing of silatranes has been used to produce ceramic products with homogeneous microporous structures and high surface areas . Additionally, the structural aspects of SBA-1 cubic mesoporous silica synthesized via a sol-gel process using a silatrane precursor were investigated, demonstrating the influence of various synthesis parameters on the resulting material's structure and properties .

Scientific Research Applications

Synthesis and Structure

  • Silatranes have been the subject of extensive research due to their unique structural features and the variation of the Si-N bond length based on the axial substituent of Si. They are synthesized through various approaches and their structures have been studied in detail, emphasizing crystallographic and theoretical analyses (Puri, Singh, & Chahal, 2011).

Diverse Applications in Various Fields

  • Silatranes demonstrate a high potential for use in chemistry, biology, pharmaceuticals, medicine, agriculture, and industry. They are particularly noted for their abilities to form stable and smooth siloxane monolayers on various surfaces and for their high physiological activity, making them prospective drug candidates (Adamovich, Oborina, Nalibayeva, & Rozentsveig, 2022).

Material Science and Sol-Gel Chemistry

  • Silatrane complexes, synthesized by reacting SiO2 and trialkanolamines, have been explored for their potential as ceramic precursors through hydrolytic sol–gel processing. This process leads to the formation of homogeneous microporous structures with high surface areas, demonstrating their utility in material science (Charoenpinijkarn, Suwankruhasn, Kesapabutr, Wongkasemjit, & Jamieson, 2001).

Electrochemistry

Photocatalytic and Electrocatalytic Applications

  • Silatrane surface anchors, known for their strong bonding to metal oxide electrodes, have been optimized for potential photocatalytic and electrocatalytic applications. Research has focused on developing mild, room-temperature surface binding methods, enhancing the aqueous and electrochemical stability of silatrane-based materials (Materna, Jiang, Crabtree, & Brudvig, 2018).

Plant Growth and Agriculture

  • Silatranes have been found to stimulate early seedling growth in plants like wheat and maize, indicating their role as efficient plant growth regulators. This paves the way for their application in agricultural crop enhancement (Singh, Sharma, Sanchita, Kalra, Batish, & Verma, 2018).

Future Directions

Silatranes have high potential in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry . They can be employed as plant growth biostimulants, drugs, optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices .

properties

InChI

InChI=1S/C6H12NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVPWBNRAPVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO[Si]2OCCN1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058352
Record name Silatrane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silatrane

CAS RN

283-60-3
Record name Silatrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silatrane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
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Record name SILATRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,030
Citations
CL Frye, GA Vincent, WA Finzel - Journal of the American …, 1971 - ACS Publications
Silatranes are pentacoordinate silicon derivatives formed from the reaction of trialkanolamines such as triethanolamine with trifunctional silanes such as RSi (OMe) 3. This paper …
Number of citations: 167 pubs.acs.org
A Greenberg, G Wu - Structural Chemistry, 1990 - Springer
An updated compendium of silatrane structural data is presented. The relationships between nonplanarity at silicon (δSi) andd(N-Si), the length of the dative bond, and nonplanarity at …
Number of citations: 55 link.springer.com
LS Shlyakhtenko, AA Gall, A Filonov, Z Cerovac… - Ultramicroscopy, 2003 - Elsevier
… We suggest that the low rate of hydrolysis of the silatrane … Our current protocol utilizes silatrane derivatives in aqueous … of partial hydrolysis of the silatrane followed by the reaction …
Number of citations: 283 www.sciencedirect.com
P Hencsei - Structural Chemistry, 1991 - Springer
… In these, conclusions were drawn by the authors from geometrical data obtained by X-ray diffraction on the structure of various silatrane molecules. In the present work we summarize …
Number of citations: 47 link.springer.com
JH Iwamiya, GE Maciel - Journal of the American Chemical …, 1993 - ACS Publications
Solid-state 13C, 15N, and 29Si NMR spectra were obtained on silatrane and a series of derivatives. The isotropic 13C chemical shifts are largely insensitive to substituent-induced …
Number of citations: 51 pubs.acs.org
A Daneshrad, C Eaborn, DRM Walton - Journal of Organometallic …, 1975 - Elsevier
… )silatrane and the charge transfer spectra of the TCNE complexes of 1-phenyl- and 1-benzyl- silatrane. Along with a quite large electron-releasing inductive effect, the CH 2 silatrane …
Number of citations: 45 www.sciencedirect.com
KL Materna, B Rudshteyn, BJ Brennan, MH Kane… - ACS …, 2016 - ACS Publications
A pentamethylcyclopentadienyl (Cp*) iridium water-oxidation precatalyst was modified to include a silatrane functional group for covalent attachment to metal oxide semiconductor …
Number of citations: 86 pubs.acs.org
G Singh, A Singh, P Satija, J Singh, J Singh - New Journal of …, 2021 - pubs.rsc.org
Excess Al3+ ions are considered toxic to living organisms. Keeping the harmful effects of excess Al3+ metal ions in mind, a new Schiff base = functionalized silatrane as a potential …
Number of citations: 33 pubs.rsc.org
M Sathupunya, E Gulari, S Wongkasemjit - Journal of the European …, 2003 - Elsevier
Na-A (1 μm crystal size) zeolite was successfully synthesized via a sol-gel process and microwave heating technique using alumatrane and silatrane as precursors. After fixing the SiO 2 …
Number of citations: 83 www.sciencedirect.com
W Tanglumlert, P Prasassarakich, P Supaphol… - Surface and Coatings …, 2006 - Elsevier
… In the first fail trial, suspensions of silatrane and PVA were prepared by mixing 1 g of silatrane … hydrolyzed silatrane suspension was prepared by dissolving an amount of silatrane in IPA, …
Number of citations: 82 www.sciencedirect.com

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